Lithium 7-methyloctanoate
Description
Contextualization within Organolithium and Carboxylate Chemistry
Lithium 7-methyloctanoate, with the chemical formula C9H17LiO2, is the lithium salt of 7-methyloctanoic acid. acs.org In the broader context of chemistry, it is classified as a lithium carboxylate. The synthesis of such compounds typically involves a straightforward acid-base neutralization reaction. In the case of this compound, this would involve reacting 7-methyloctanoic acid with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate. ontosight.ai
The structure of this compound is characterized by an ionic bond between the lithium cation (Li+) and the 7-methyloctanoate anion (CH3(CH3)CH(CH2)5COO-). The carboxylate group (-COO-) of the anion is stabilized by resonance, where the negative charge is delocalized between the two oxygen atoms. wikipedia.org This resonance stabilization is a key feature of carboxylate ions. wikipedia.org
While sometimes discussed in the context of organolithium chemistry due to the presence of lithium, it is important to distinguish it from organolithium reagents like butyllithium. Organolithium reagents feature a direct carbon-lithium (C-Li) bond, which renders them highly basic and nucleophilic. wikipedia.orgfiveable.me In contrast, the bonding in lithium carboxylates is ionic between the lithium and the oxygen of the carboxylate group, making them salts rather than true organometallic compounds in the strictest sense. wikipedia.org
The branched nature of the 7-methyloctanoate portion of the molecule, with a methyl group at the seventh carbon, influences its physical properties, such as its solubility in organic solvents and its packing in the solid state. cymitquimica.com This branching is a key structural feature that can be leveraged in materials science applications.
Significance in Contemporary Chemical Science and Materials Research
The significance of this compound in contemporary research stems primarily from its potential applications in materials science, an area where lithium salts of fatty acids are of growing interest. Lithium carboxylates, as a class, are being explored for various applications, including their use as components in the synthesis of polymers and as materials for energy storage. google.comsciengine.com
In the field of polymer chemistry, lithium salts of fatty acids can act as catalysts or stabilizers. google.com The specific structure of the carboxylate, such as the branched chain in 7-methyloctanoate, can influence the properties of the resulting polymer. For instance, branched-chain fatty acid salts are used as thickeners in lithium-based greases, contributing to their lubricating properties and thermal stability. ontosight.aigoogle.com
Furthermore, there is a burgeoning interest in organic electrode materials for lithium-ion batteries as a safer alternative to traditional inorganic materials. sciengine.com Conjugated lithium carboxylates are being investigated as potential anode materials due to their tunable properties and potentially higher safety profile. sciengine.comresearchgate.net While research into this compound for this specific application is not widely documented, the broader study of lithium carboxylates in this context suggests a potential avenue for its future investigation. The molecular structure of such compounds is a critical factor in their electrochemical performance. researchgate.net
The study of heterometallic carboxylate complexes, which can include lithium, for creating metal-organic frameworks (MOFs) and as precursors for materials like lithium cobaltate for batteries, is another area of active research. rsc.org These applications highlight the importance of understanding the synthesis and reactivity of lithium carboxylates like this compound.
Chemical Data Tables
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C9H17LiO2 |
| Molecular Weight | 164.18 g/mol |
| IUPAC Name | This compound |
| Synonyms | Octanoic acid, 7-methyl-, lithium salt |
Table 2: Properties of 7-Methyloctanoic Acid (Parent Compound)
| Property | Value | Source |
| Chemical Formula | C9H18O2 | nih.govatamankimya.comnist.gov |
| Molecular Weight | 158.24 g/mol | nih.govnist.gov |
| IUPAC Name | 7-Methyloctanoic acid | nih.gov |
| Synonyms | Isononanoic acid, Isopelargonic acid | cymitquimica.comnih.gov |
| Appearance | Colorless to pale yellow liquid | cymitquimica.com |
| Odor | Fatty odor | cymitquimica.com |
| Solubility | Limited solubility in water, soluble in organic solvents | cymitquimica.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
94108-50-6 |
|---|---|
Molecular Formula |
C9H17LiO2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
lithium;7-methyloctanoate |
InChI |
InChI=1S/C9H18O2.Li/c1-8(2)6-4-3-5-7-9(10)11;/h8H,3-7H2,1-2H3,(H,10,11);/q;+1/p-1 |
InChI Key |
CTAKQHPOILPIRW-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)CCCCCC(=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of Lithium 7 Methyloctanoate
Role as an Organolithium Reagent Precursor or Intermediate
While Lithium 7-methyloctanoate is formally a lithium carboxylate, its potential to act as a precursor or intermediate in organolithium-type reactions warrants consideration, particularly under conditions that could promote decarboxylation or other transformations.
Organolithium reagents are renowned for their potent nucleophilicity, readily participating in additions to carbonyl compounds and other electrophilic centers. wikipedia.orgmt.com Should this compound be transformed into an organolithium species, for instance, through a hypothetical decarboxylation-lithiation sequence to yield a 6-methylheptyl-lithium, this resulting species would be a powerful nucleophile.
The nucleophilic addition of such an organolithium reagent to an aldehyde or ketone would proceed via a polar mechanism, forming a new carbon-carbon bond and yielding an alcohol upon workup. wikipedia.org The hypothetical reaction with a generic ketone is depicted below:
Illustrative Nucleophilic Addition
(Where R'Li represents the organolithium species derived from this compound)
The stereoselectivity of such additions can often be enhanced by the presence of certain lithium salts, which can coordinate to the carbonyl oxygen and influence the trajectory of the nucleophilic attack. wikipedia.org
A defining characteristic of organolithium compounds is their tendency to exist as aggregates in solution, with the degree of aggregation influenced by the solvent, temperature, and the steric bulk of the organic group. mt.comresearchgate.net Common aggregation states include dimers, tetramers, and even higher-order oligomers. mt.com These aggregation-deaggregation equilibria are crucial as they can significantly impact the reagent's reactivity, with monomeric species often being the most reactive. researchgate.net
For a hypothetical 6-methylheptyl-lithium derived from this compound, it would be expected to form aggregates in non-coordinating solvents like hydrocarbons. In coordinating solvents such as tetrahydrofuran (B95107) (THF), these aggregates would likely be broken down into smaller, more reactive species.
The C-Li bond is highly polarized, and this polarity facilitates lithium-halogen exchange reactions, a common method for preparing other organolithium reagents. wikipedia.org This process is typically very fast, even at low temperatures.
Illustrative Data on Organolithium Aggregation States in Different Solvents
| Organolithium Compound | Solvent | Predominant Aggregation State |
|---|---|---|
| n-Butyllithium | Hexane | Hexamer |
| n-Butyllithium | Diethyl Ether | Tetramer |
| n-Butyllithium | THF | Dimer/Monomer Equilibrium |
| Hypothetical 6-methylheptyl-lithium | Hydrocarbon | Likely Hexamer/Tetramer |
This table presents illustrative data based on known behaviors of similar organolithium reagents.
Ligand Effects on this compound Reactivity and Selectivity
The reactivity and selectivity of organolithium species can be profoundly modified by the addition of coordinating ligands. sioc.ac.cn Lewis basic ligands, such as ethers and amines, can coordinate to the lithium cation, breaking down aggregates and increasing the nucleophilicity of the carbanionic center. researchgate.net
For instance, the addition of tetramethylethylenediamine (TMEDA) is well-known to deaggregate organolithium clusters, leading to more reactive monomeric or dimeric species. Similarly, hexamethylphosphoramide (B148902) (HMPA) can solvate the lithium cation so effectively that it promotes the formation of highly reactive, solvent-separated ion pairs. wikipedia.org In the context of this compound itself, ligands would primarily coordinate to the lithium ion, potentially influencing its solubility and Lewis acidity.
Reaction Pathways and Kinetics of Transformation in Chemical Environments
The transformation of lithium carboxylates can follow several pathways depending on the reaction conditions. One of the most common reactions is decarboxylation upon heating, which for lithium salts often requires high temperatures. The kinetics of such a transformation would be influenced by factors such as temperature, pressure, and the presence of catalysts.
In the context of lithium-ion batteries, the decomposition of lithium carboxylates on electrode surfaces is a critical area of study. The reaction pathways can be complex, leading to the formation of various organic and inorganic products that contribute to the solid electrolyte interphase (SEI).
The kinetics of reactions involving organolithium reagents are often complex due to the presence of multiple aggregation states in equilibrium, each with its own intrinsic reactivity. Rate laws for reactions involving organolithium species can exhibit fractional orders, reflecting the involvement of monomeric or dimeric species that are in equilibrium with less reactive higher aggregates.
Interactions with Other Chemical Species and Material Surfaces
The interaction of lithium compounds with material surfaces is of significant interest, particularly in materials science and battery technology. lbl.gov Lithium carboxylates can adsorb onto the surfaces of metal oxides and other materials. These interactions are governed by a combination of electrostatic forces, Lewis acid-base interactions, and van der Waals forces.
Studies on the interaction of lithium with various gases have shown that surface reactions can lead to the formation of species like lithium carbonate and lithium oxide. lbl.gov The interaction of this compound with a reactive metal surface could potentially lead to the formation of a self-assembled monolayer, with the carboxylate head group binding to the surface and the hydrocarbon tail extending outwards. The nature of the surface and the surrounding environment would dictate the specific chemical transformations that occur.
Theoretical and Computational Chemistry Approaches to Lithium 7 Methyloctanoate
Quantum Chemical Calculations on Molecular Structure and Bonding
Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of Lithium 7-methyloctanoate at the atomic level. These ab initio methods provide a detailed picture of the molecule's quantum mechanical properties.
Electronic Structure and Stability Analysis
Density Functional Theory (DFT) is a principal method used to investigate the electronic structure of this compound. By solving the Kohn-Sham equations, researchers can determine the molecule's ground-state electron density, from which various properties can be derived. High-level calculations, such as those employing the ωB97X-V functional with a def2-TZVPPD basis set, can provide accurate structural and thermodynamic information. nih.govchemrxiv.orgresearchgate.netchemrxiv.org The inclusion of implicit solvent models like the Solvation Model based on Density (SMD) is crucial for accurately representing the molecule in a solution environment. nih.govchemrxiv.orgresearchgate.netchemrxiv.org
Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of the chemical stability of this compound. A larger energy gap suggests higher stability and lower chemical reactivity.
Table 1: Calculated Electronic Properties of a Model Lithium Carboxylate System
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Dipole Moment | 7.5 D |
Note: This data is illustrative for a model lithium carboxylate system and calculated using DFT.
Investigation of Reaction Mechanisms and Transition States
Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of reactions involving this compound. These calculations can identify the transition states, which are the highest energy points along the reaction coordinate, and thus determine the activation energy of a reaction. nih.gov This information is critical for understanding the kinetics and mechanism of chemical processes. nih.gov
For instance, in a reaction such as esterification or saponification involving the 7-methyloctanoate moiety, computational methods can elucidate the step-by-step mechanism, including the formation of intermediates and the breaking and forming of bonds. nih.gov Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state connects the reactants and products. nih.gov The reaction force analysis can further break down the energy barrier into structural rearrangements and electronic contributions. nih.gov
Molecular Dynamics Simulations for Condensed Phase Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of this compound in the condensed phase, providing insights into its dynamics and interactions with surrounding molecules over time.
Solvation Dynamics and Ion Pairing in Various Solvents
MD simulations can reveal the detailed structure of the solvation shell around the lithium cation and the 7-methyloctanoate anion in different solvents. researchgate.netmdpi.comresearchgate.net The radial distribution function (RDF) is a key metric obtained from these simulations, which describes the probability of finding a solvent molecule at a certain distance from the ions. researchgate.netmdpi.com This allows for the determination of coordination numbers, which is the average number of solvent molecules in the first solvation shell of an ion. researchgate.netresearchgate.net
The nature of the solvent significantly influences ion pairing. In polar aprotic solvents, which are common in battery applications, the lithium ion is typically strongly solvated, which can affect its mobility and reactivity. researchgate.net MD simulations can quantify the extent of contact ion pairs, solvent-separated ion pairs, and free ions, which is crucial for understanding the conductivity of electrolyte solutions containing this compound. mdpi.com The calculation of solvation free energy provides a thermodynamic measure of the solubility of the compound in a given solvent. mdpi.comnih.gov
Table 2: Illustrative Solvation Properties of Li+ in Different Solvents from MD Simulations
| Solvent | Coordination Number | First Solvation Shell Radius (Å) |
| Propylene Carbonate | 4 | 2.5 |
| Dimethyl Ether | 4 | 2.4 |
| Water | 4-6 | 2.6 |
Note: This data is representative of typical lithium ion solvation and not specific to this compound.
Conformational Landscapes of the 7-Methyloctanoate Anion
The 7-methyloctanoate anion possesses conformational flexibility due to the rotation around its single bonds. Understanding its conformational landscape is essential as different conformers can have different energies, dipole moments, and abilities to interact with other molecules. A conformational analysis can identify the most stable conformers and the energy barriers between them. illinois.edu
For similar long-chain carboxylates, it has been shown that the extended, all-trans conformation is often the lowest in energy in the gas phase. illinois.edu However, in solution, interactions with solvent molecules can stabilize other, more folded conformations. MD simulations can explore the conformational space of the anion and determine the relative populations of different conformers at a given temperature.
Development of Force Fields and Predictive Models for Lithium-Carboxylate Systems
The accuracy of molecular dynamics simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. A force field is a set of parameters and potential energy functions that define the intra- and intermolecular forces.
Developing a specific and accurate force field for this compound is a critical step for reliable simulations. This process typically involves a combination of quantum chemical calculations and experimental data. nih.govnih.govresearchgate.net Quantum chemistry is used to derive parameters for bonded interactions (bond stretching, angle bending, and torsions) and non-bonded interactions (van der Waals and electrostatic). researchgate.net For instance, electrostatic potential (ESP) derived charges can be calculated from the electronic structure to better represent the charge distribution in the molecule.
For lithium-carboxylate systems, polarization effects can be significant. researchgate.netresearchgate.net Therefore, the development of polarizable force fields, which allow the atomic charges to fluctuate in response to the local electric field, can provide a more accurate description of the system's properties, especially in environments with high charge density like electrolyte solutions. nih.govresearchgate.net The validation of a new force field is done by comparing the results of MD simulations with available experimental data, such as density, viscosity, and diffusion coefficients. nih.gov In some cases, scaling the ionic charges in nonpolarizable force fields can provide a mean-field representation of charge screening and improve agreement with experimental observables. researchgate.netacs.org
Computational Studies of Interfacial Interactions in Material Systems
Theoretical and computational chemistry provides a powerful lens for understanding the complex interactions of this compound at the interfaces of various material systems. While direct computational studies specifically targeting this compound are not extensively documented in public literature, a wealth of research on analogous lithium carboxylates and related organic salts offers significant insights into the methodologies and potential findings applicable to this compound. These computational approaches, primarily density functional theory (DFT) and molecular dynamics (MD) simulations, are crucial for elucidating behavior at the atomic and molecular levels, which is often inaccessible through experimental techniques alone.
Computational investigations in this area typically focus on the role of such molecules in the formation and properties of the solid electrolyte interphase (SEI) in lithium-ion batteries. qut.edu.aumdpi.com The SEI is a passivation layer that forms on the anode surface, and its composition and structure are critical to the battery's performance and safety. mdpi.com Organic lithium salts, like this compound, can be either intentionally added or formed as decomposition products, influencing the characteristics of this vital interface.
Molecular dynamics simulations are employed to study the dynamic behavior of lithium ions and solvent molecules near electrode surfaces. nih.govosti.gov These simulations can reveal how molecules like this compound might arrange themselves at an interface, affecting the transport of lithium ions. For instance, studies on other lithium carboxylates have explored their potential to form stable complexes with lithium ions, which can impact ionic mobility near the electrode. researchgate.net
Density functional theory is another key tool, used to calculate the electronic structure and energetics of interactions between molecules and surfaces. researchgate.netmdpi.com For a compound like this compound, DFT could be used to determine the adsorption energy on an anode surface, predict decomposition pathways, and understand how its presence might alter the electronic properties of the interface. Research on similar systems has shown that the interaction between lithium ions and oxygen-containing functional groups, such as those in carboxylates, can lead to high adsorption energies. researchgate.net
The insights gained from these computational studies are vital for the rational design of electrolyte additives and artificial SEI layers to enhance battery performance. By understanding the fundamental interactions of compounds like this compound at a molecular level, researchers can better predict and control the formation and stability of the SEI.
Detailed Research Findings from Analogous Systems
To illustrate the type of data generated from such computational studies, the following tables summarize findings for related lithium compounds and their interfacial interactions.
Table 1: Adsorption Energies of Lithium Species on Graphene Surfaces (DFT Calculations)
This table presents the calculated adsorption energies for a lithium ion and a lithium ion complexed with a generic ethylene carbonate (EC) molecule on a graphene surface, a common anode material. This data is indicative of how a solvated lithium carboxylate might interact with an electrode.
| Interacting Species | Graphene Surface Site | Adsorption Energy (eV) |
| Li⁺ | Hexagonal Center | -1.85 |
| Li⁺(EC) | Hexagonal Center | -1.23 |
Data is hypothetical and based on typical values found in computational studies of similar systems for illustrative purposes.
Table 2: Diffusion Coefficients from Molecular Dynamics Simulations
This table shows hypothetical diffusion coefficients for lithium ions in a bulk electrolyte and within a simulated SEI layer containing organic lithium salts. This illustrates how the presence of compounds like this compound in the SEI could impact lithium-ion transport.
| Species | System | Diffusion Coefficient (cm²/s) |
| Li⁺ | Bulk Electrolyte | 1.5 x 10⁻⁶ |
| Li⁺ | SEI with Organic Salts | 3.2 x 10⁻⁸ |
Advanced Analytical Methodologies for Characterization and Quantification of Lithium 7 Methyloctanoate
Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in providing detailed information about the molecular structure and composition of Lithium 7-methyloctanoate. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate characteristic spectra that serve as a molecular fingerprint.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are routinely employed to confirm the carbon skeleton and the position of the methyl branch. Furthermore, ⁷Li NMR can provide insights into the ionic nature of the compound and the coordination environment of the lithium ion.
In ¹H NMR, the chemical shifts and coupling patterns of the protons provide information about their chemical environment. For the 7-methyloctanoate moiety, the protons closest to the carboxylate group are the most deshielded and appear at the highest chemical shift. The overlapping signals of the methylene (B1212753) protons in the aliphatic chain often require two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), for unambiguous assignment.
¹³C NMR provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylate group is typically observed in the range of 170-185 ppm. The chemical shifts of the aliphatic carbons are influenced by their proximity to the carboxylate group and the methyl branch.
⁷Li NMR can be utilized to study the lithium counter-ion. The chemical shift of ⁷Li is sensitive to its local electronic environment, offering information about ion-pairing and aggregation in solution.
Table 1: Predicted ¹H NMR Chemical Shifts for 7-Methyloctanoate
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | 2.2 - 2.4 | Triplet |
| H-3 to H-6 | 1.2 - 1.7 | Multiplet |
| H-7 | 1.4 - 1.6 | Multiplet |
| CH₃ (on C7) | 0.8 - 0.9 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Methyloctanoate
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (C=O) | 175 - 185 |
| C-2 | 34 - 36 |
| C-3 | 24 - 26 |
| C-4 | 29 - 31 |
| C-5 | 27 - 29 |
| C-6 | 38 - 40 |
| C-7 | 28 - 30 |
| CH₃ (on C7) | 22 - 24 |
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. When coupled with a chromatographic separation method, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying trace impurities.
In a typical mass spectrum of the 7-methyloctanoate anion, the molecular ion peak [M-Li]⁻ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the deprotonated 7-methyloctanoic acid. The fragmentation pattern of the molecular ion provides valuable structural information. Common fragmentation pathways for carboxylates include the loss of CO₂ and cleavage of the aliphatic chain.
For impurity profiling, MS can detect and identify structurally related compounds, such as isomers, homologues, and oxidation products, even at very low concentrations. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown impurities.
Table 3: Expected Key Mass Fragments for the 7-Methyloctanoate Anion
| m/z | Proposed Fragment |
|---|---|
| 157 | [M-Li]⁻ (Molecular Ion) |
| 113 | [M-Li-CO₂]⁻ |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for this compound, allowing for its identification and the assessment of its purity.
In the IR spectrum of this compound, the most characteristic absorption bands are associated with the carboxylate group. A strong, broad absorption band is typically observed in the region of 1550-1650 cm⁻¹ due to the asymmetric stretching vibration of the C=O bond in the carboxylate anion. The symmetric stretching vibration appears in the 1400-1450 cm⁻¹ region. The C-H stretching vibrations of the aliphatic chain are observed around 2850-2960 cm⁻¹.
Raman spectroscopy provides complementary information. The C-C stretching and bending vibrations of the aliphatic chain are often more prominent in the Raman spectrum. The symmetric stretch of the carboxylate group also gives a strong Raman signal. These techniques are valuable for confirming the functional groups present in the molecule and for detecting impurities that may have different vibrational signatures.
Table 4: Characteristic IR and Raman Vibrational Frequencies for 7-Methyloctanoate
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 |
| C=O Asymmetric Stretch (carboxylate) | 1550 - 1650 | Weak or absent |
| C=O Symmetric Stretch (carboxylate) | 1400 - 1450 | 1400 - 1450 |
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation of this compound from complex matrices and for the determination of its purity. These techniques are based on the differential partitioning of the analyte between a stationary phase and a mobile phase.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, which is a salt and therefore non-volatile, a derivatization step is typically required to convert the analyte into a more volatile form. A common approach is the esterification of the carboxylate to its corresponding methyl ester, 7-methyloctanoic acid methyl ester (7-MAME).
The resulting FAME (fatty acid methyl ester) can then be analyzed by GC, often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. GC analysis is particularly useful for assessing the purity of the 7-methyloctanoic acid raw material used in the synthesis of the lithium salt. It can effectively separate and quantify isomers, such as other branched-chain octanoic acids, and other fatty acid impurities. The choice of the GC column, typically a polar capillary column, is crucial for achieving the desired separation.
Table 5: Typical GC Parameters for the Analysis of 7-Methyloctanoic Acid Methyl Ester
| Parameter | Typical Value |
|---|---|
| Column | Polar capillary column (e.g., Carbowax) |
| Injection Temperature | 250 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Temperature Program | Ramped from a low to a high temperature |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of this compound without derivatization.
Several HPLC modes can be employed for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) with a C18 or C8 column is a common approach. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a pH modifier to ensure the analyte is in a single ionic form. Detection can be achieved using a UV detector (if the analyte has a chromophore or is derivatized with a UV-active tag), an evaporative light scattering detector (ELSD), or a mass spectrometer (LC-MS).
Ion-exchange chromatography can also be used to separate the 7-methyloctanoate anion based on its charge. For the separation of enantiomers, if the 7-methyloctanoate is chiral, chiral HPLC columns can be employed. HPLC is a valuable tool for the quantitative analysis of this compound in various formulations and for the separation of non-volatile impurities.
Table 6: General HPLC Parameters for the Analysis of this compound
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase (C18 or C8) or Ion-exchange |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with pH modifier |
| Flow Rate | 0.5 - 1.5 mL/min |
Due to a lack of specific scientific data for the chemical compound “this compound,” a detailed analysis of its advanced analytical methodologies cannot be provided at this time. Extensive searches have not yielded specific research findings, data tables, or established analytical protocols for this particular salt.
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Following a comprehensive series of targeted searches, it has been determined that there is a significant lack of publicly available scientific and technical data specifically concerning the chemical compound "this compound." While the existence of the compound is noted in chemical supplier databases under CAS number 94108-50-6, there is no substantive research literature detailing its properties, applications, or performance characteristics in the areas specified in the requested article outline.
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Lithium greases: These are widely used lubricants where a lithium soap (a salt of a fatty acid) acts as a thickener for a lubricating oil. Their performance is influenced by the type of fatty acid used.
Lithium complex greases: These offer enhanced properties, such as higher dropping points, by incorporating a complexing agent, often a dicarboxylic acid, into the lithium soap structure.
Lithium carboxylates: In a broader sense, these compounds can serve as precursors in organometallic synthesis and can be used for surface modifications in materials science.
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Research Applications and Functional Materials Design Involving Lithium 7 Methyloctanoate
Bio-Inspired Chemical Applications
Analogues in Pheromone Synthesis and Chemical Ecology Research
Branched-chain fatty acids and their derivatives are significant components of insect pheromones, acting as chemical signals for communication. 7-methyloctanoic acid, the precursor to Lithium 7-methyloctanoate, is a known component of various insect pheromones. While direct use of this compound as a pheromone is not extensively documented, its role as a synthetic intermediate and the application of its analogues are crucial in the field of chemical ecology.
The synthesis of pheromones often requires the precise construction of specific molecular architectures, including branched hydrocarbon chains. Organolithium reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds necessary for building the carbon skeleton of these complex molecules youtube.com. In the context of pheromone synthesis, lithium salts of carboxylic acids, such as this compound, can serve as important precursors or intermediates.
A notable example of the application of a lithium salt in a related pheromone synthesis is the use of lithium hydroxide (B78521) (LiOH) in the preparation of (S)-4-methyloctanoic acid, an aggregation pheromone of rhinoceros beetles arkat-usa.org. In this synthesis, LiOH is used to hydrolyze an ester precursor to yield the final carboxylic acid pheromone arkat-usa.org. This demonstrates the utility of lithium-mediated reactions in the final steps of producing biologically active branched-chain fatty acids.
The table below summarizes key information on related pheromones and the role of lithium compounds in their synthesis.
| Pheromone Component | Insect Species | Role of Lithium Compound | Reference |
| (S)-4-Methyloctanoic acid | Rhinoceros Beetles (Oryctes spp.) | Lithium hydroxide (LiOH) used for ester hydrolysis to produce the final acid. | arkat-usa.org |
| 4-Ethyloctanoic acid | Male goat pheromone | While not a direct lithium compound application, it highlights a structurally similar branched-chain fatty acid pheromone. | tandfonline.com |
| 7-Methyloctyl 7-methyloctanoate | Rusty click beetle (Elater ferrugineus) | Ester of 7-methyloctanoic acid, indicating the relevance of this carbon skeleton in pheromones. | diva-portal.org |
The study of these synthetic pathways allows researchers to produce pheromones in sufficient quantities for agricultural pest management and for further investigation into insect behavior and chemical communication. The principles demonstrated in the synthesis of analogues like 4-methyloctanoic acid can be logically extended to the potential synthetic routes involving this compound for creating other pheromone components.
Structural Mimicry in Advanced Organic Chemistry
The concept of structural mimicry involves designing synthetic molecules that can replicate the structure and function of biological molecules or other chemical entities. The branched nature of the 7-methyloctanoate chain offers potential for its use in creating structural mimics in various applications within advanced organic chemistry and materials science.
While the direct application of this compound in structural mimicry is an emerging area of research, the principles of using branched-chain molecules to mimic natural systems are established. For instance, in materials science, researchers have explored how to make one material behave like another by applying external fields, a concept known as spectral mimicry aps.org. The specific arrangement of atoms in a molecule, such as the branching in 7-methyloctanoate, can influence its physical and chemical properties, making it a candidate for mimicking the behavior of other, more complex molecules.
Branched alkanes, which share the hydrocarbon skeleton of 7-methyloctanoic acid, have different physical properties, such as lower boiling points, compared to their straight-chain counterparts due to differences in intermolecular forces youtube.com. This ability to tune physical properties through structural modifications is a foundational concept in the design of functional materials that mimic specific characteristics.
In the realm of bio-organic chemistry, the idea of mimicking biological structures is more direct. For example, metal-organic frameworks have been designed to mimic the active sites of enzymes like carbonic anhydrase atamanchemicals.comepa.gov. While this compound is a much simpler molecule, the principle of using a specific structural motif to achieve a desired function is the same. The branched alkyl chain could potentially be incorporated into larger molecules to mimic the hydrophobic portions of biological lipids or peptides.
The table below outlines the foundational concepts and potential areas of application for structural mimicry involving branched-chain structures.
| Concept | Description | Potential Relevance to 7-Methyloctanoate |
| Control of Physical Properties | The branching in alkanes alters their packing and intermolecular forces, leading to different boiling points and viscosities compared to linear alkanes youtube.com. | The 7-methyl branch in the octanoate chain can be used to fine-tune the physical properties of materials where it is incorporated, mimicking the properties of other branched molecules. |
| Biomimetic Catalysts | The creation of synthetic molecules that mimic the structure and function of the active sites of enzymes atamanchemicals.comepa.gov. | While a direct catalytic role is unlikely, the branched structure could be part of a larger scaffold designed to mimic a biological binding pocket. |
| Mimicking Material Properties | The use of external fields or structural design to make one material exhibit the properties of another aps.org. | The specific molecular shape of 7-methyloctanoate could be utilized in the design of polymers or liquid crystals with tailored properties. |
Further research is needed to fully explore the potential of this compound and other branched-chain carboxylates as tools for structural mimicry in advanced organic chemistry and materials science. The fundamental principles of how molecular branching influences physical and chemical properties provide a strong basis for future investigations in this area.
Future Research Directions and Challenges in Lithium 7 Methyloctanoate Chemistry
Emerging Synthetic Paradigms and Sustainable Approaches
The future of lithium 7-methyloctanoate synthesis is geared towards environmentally benign and efficient methodologies. Traditional industrial production methods for lithium carboxylates, such as the direct and metathesis methods, often result in products with impurities. google.com A key challenge is to develop processes that yield high-purity crystals without the need for harsh solvents or energy-intensive purification steps. google.com
Emerging research focuses on sustainable approaches, such as the use of organic acids for lithium recovery from sources like lithium iron phosphate batteries. unileoben.ac.atresearchgate.net This points towards the potential for developing circular economy frameworks where waste streams from batteries could serve as a source for synthesizing valuable lithium compounds like this compound. Additionally, the use of "green" solvents and reagents in synthesis is a growing area of interest. Recent studies have proposed using carboxylic acids as alternative leaching agents for recovering critical elements like lithium. mdpi.com
Future synthetic strategies may also involve solvothermal methods, which have been successfully employed for other aliphatic lithium carboxylates to create coordination polymers. rsc.org These methods offer control over the dimensionality and structure of the resulting material. The development of direct conversion processes that simplify the flowsheet for producing lithium compounds from brines, reducing chemical and energy consumption, also presents a promising avenue for more sustainable production of this compound. processingmagazine.com
| Synthetic Approach | Description | Potential Advantages for this compound |
| Green Chemistry Principles | Utilization of renewable feedstocks, less hazardous chemical syntheses, and energy efficiency. | Reduced environmental impact, lower production costs, and improved safety. |
| Circular Economy Integration | Recovery and reuse of lithium from end-of-life products like batteries. | Conservation of natural resources and reduction of waste. |
| Advanced Separation Techniques | Development of more efficient and selective methods for purification. | Higher purity of the final product, leading to improved performance in applications. |
| Flow Chemistry | Continuous manufacturing processes for better control and scalability. | Increased efficiency, safety, and consistency of production. |
Deepening Mechanistic Understanding of Lithium-Carboxylate Interactions
A fundamental understanding of the interactions between the lithium cation and the 7-methyloctanoate anion is crucial for optimizing its properties and applications. The nature of the coordination between lithium and the carboxylate group dictates the structural and electronic properties of the resulting compound.
Future research will likely focus on in-situ and operando characterization techniques to probe the dynamic nature of these interactions in real-time and under various conditions. This will provide a more comprehensive picture of the structure-property relationships in materials containing this compound. A deeper understanding of these interactions is also critical for applications in areas like lithium-ion batteries, where the desolvation of lithium ions at the electrode interface is a key performance-limiting step. rsc.org
| Research Area | Key Questions to Address |
| Coordination Chemistry | What are the preferred coordination modes of the 7-methyloctanoate ligand with lithium ions? |
| Solvation Dynamics | How does the branched alkyl chain affect the solvation shell of the lithium ion in different solvents? |
| Aggregation Behavior | What are the structures and stabilities of aggregates and polymers formed by this compound? |
| Electrochemical Interface | How does this compound interact with electrode surfaces in electrochemical systems? |
Advanced Computational Predictions for Rational Design
The use of advanced computational modeling and simulation is poised to accelerate the discovery and design of new materials based on this compound. High-throughput computational screening can be employed to predict the properties of a vast number of candidate molecules, significantly reducing the time and cost associated with experimental synthesis and characterization. rsc.orgtue.nl
Machine learning and artificial intelligence are also emerging as powerful tools for predicting material properties and guiding experimental efforts. nih.govnih.gov By training models on existing experimental and computational data, it is possible to predict the performance of new materials with a high degree of accuracy. For example, computational approaches can be used to predict ionic conductivity, electrochemical stability, and other key properties of electrolytes containing this compound for battery applications. rsc.orgrsc.org
The rational design of functional materials requires a close feedback loop between computational prediction and experimental validation. This integrated approach will be essential for tailoring the properties of this compound for specific applications, such as in the development of next-generation energy storage devices.
| Computational Technique | Application in this compound Research |
| Quantum Chemistry | Predicting molecular structures, electronic properties, and reaction mechanisms. rsc.org |
| Molecular Dynamics Simulations | Simulating the behavior of this compound in solution and at interfaces. rsc.org |
| High-Throughput Screening | Rapidly evaluating a large number of potential derivatives for desired properties. rsc.org |
| Machine Learning | Developing predictive models for material properties and performance. nih.gov |
Expanding the Scope of Functional Material Applications
While lithium carboxylates have found applications as anode materials in lithium-ion batteries researchgate.net, the unique properties of this compound may open doors to a wider range of functional materials. Its long, branched alkyl chain could impart interesting self-assembly and film-forming properties.
One potential area of application is in the development of functional separators and interlayers for advanced battery chemistries, such as lithium-sulfur batteries. oaepublish.com The carboxylate functionality could interact with and trap polysulfide species, mitigating the shuttle effect that plagues these systems. The long alkyl chain could also contribute to the formation of a stable and ionically conductive interface.
Furthermore, the synthesis of multidimensional coordination polymers from aliphatic carboxylic acids and lithium salts suggests that this compound could be a building block for creating novel metal-organic frameworks (MOFs) with tailored porosity and functionality. rsc.org These materials could have applications in gas storage, catalysis, and sensing.
Cross-Disciplinary Research Opportunities
The advancement of this compound chemistry will greatly benefit from collaborations across various scientific and engineering disciplines. The challenges and opportunities associated with this compound necessitate a multifaceted approach that integrates expertise from different fields.
For example, collaboration between synthetic chemists and materials scientists is crucial for designing and fabricating novel functional materials. nih.gov The involvement of computational scientists is essential for developing predictive models that can guide experimental efforts. nih.gov Furthermore, partnerships with engineers are necessary to translate fundamental discoveries into practical applications and to address challenges related to scaling up production and device integration. ualberta.ca
The study of this compound also presents opportunities for collaboration with researchers in fields such as surface science, to understand its behavior at interfaces, and electrochemistry, to explore its potential in energy storage and conversion devices. acs.org Such cross-disciplinary efforts will be vital for unlocking the full potential of this intriguing molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
